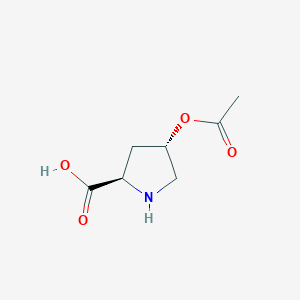
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid: is a derivative of D-Proline, an amino acid that plays a crucial role in protein synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid typically involves the acetylation of D-Proline. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 4th position. Common reagents used in this process include acetic anhydride and a base such as pyridine. The reaction is usually conducted at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
L-Proline, 4-(acetyloxy)-, (4S)-: Similar in structure but differs in the stereochemistry of the proline ring.
D-Proline, 4-(hydroxy)-, (4S)-: Contains a hydroxyl group instead of an acetyloxy group.
D-Proline, 4-(methoxy)-, (4S)-: Features a methoxy group at the 4th position.
Uniqueness
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional group, which confer distinct chemical and biological properties
特性
CAS番号 |
142796-93-8 |
|---|---|
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC名 |
(2R,4S)-4-acetyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11)/t5-,6+/m0/s1 |
InChIキー |
OQWHXHYZFMIILA-NTSWFWBYSA-N |
SMILES |
CC(=O)OC1CC(NC1)C(=O)O |
異性体SMILES |
CC(=O)O[C@H]1C[C@@H](NC1)C(=O)O |
正規SMILES |
CC(=O)OC1CC(NC1)C(=O)O |
同義語 |
D-Proline, 4-(acetyloxy)-, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















